2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline
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Overview
Description
2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline is an organic compound with a complex structure that includes multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline typically involves multiple steps. One common method includes the reaction of 2-aminophenol with 2,3,5,6-tetrafluorophenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity
Mechanism of Action
The mechanism by which 2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline
- 3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline
Uniqueness
2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline is unique due to its specific arrangement of functional groups and fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H12F4N2O2 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-[4-(2-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline |
InChI |
InChI=1S/C18H12F4N2O2/c19-13-15(21)18(26-12-8-4-2-6-10(12)24)16(22)14(20)17(13)25-11-7-3-1-5-9(11)23/h1-8H,23-24H2 |
InChI Key |
CTYJQBYSUKSJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C(=C(C(=C2F)F)OC3=CC=CC=C3N)F)F |
Origin of Product |
United States |
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